molecular formula C16H14N2O4S B094182 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- CAS No. 118-21-8

2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-

Cat. No.: B094182
CAS No.: 118-21-8
M. Wt: 330.4 g/mol
InChI Key: WMMPQNHKEHRMSH-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a naphthalene ring, a sulfonic acid group, an amino group, and a hydroxyphenylamino group. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- typically involves the reaction of 8-amino-5-nitronaphthalene-2-sulfonic acid with 4-aminophenol. The reaction is carried out in the presence of sodium sulfide under reflux conditions at temperatures around 107-108°C for 2-4 hours . The resulting product is then precipitated and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like sodium hypochlorite, resulting in the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using sodium sulfide, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.

    Reduction: Sodium sulfide is used for reduction reactions.

    Substitution: Various reagents, such as halogenating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated naphthalene derivatives, while reduction can produce amino-substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- involves its interaction with various molecular targets. The sulfonic acid group can participate in ionic interactions, while the amino and hydroxyphenylamino groups can form hydrogen bonds with target molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]- is unique due to the presence of both amino and hydroxyphenylamino groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with target molecules.

Properties

IUPAC Name

5-amino-8-(4-hydroxyanilino)naphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)14-9-12(23(20,21)22)5-6-13(14)15/h1-9,18-19H,17H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMPQNHKEHRMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059468
Record name 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-
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Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-21-8, 100258-48-8
Record name 5-Amino-8-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid
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Record name 2-Naphthalenesulfonic acid, 5-amino-8-((4-hydroxyphenyl)amino)-
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Record name 5(or 8)-Amino-8(or 5)-((4-hydroxyphenyl)amino)naphthalene-2-sulphonic acid
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Record name 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-
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Record name 2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-
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Record name 5(or8)-amino-8(or5)-[(4-hydroxyphenyl)amino]naphthalene-2-sulphonic acid
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